5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
5-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The phenyl ring attached to the sulfonamide nitrogen is further substituted with a methoxy group at the 3-position and a 2-oxopiperidinyl moiety at the 4-position. The 2-oxopiperidinyl group introduces hydrogen-bonding capability, which may enhance target binding affinity and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-13-10-11(18-25(21,22)16-8-7-14(17)24-16)5-6-12(13)19-9-3-2-4-15(19)20/h5-8,10,18H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNPEBCBRNGZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the piperidinyl moiety: This can be done through a nucleophilic substitution reaction, where the piperidinyl group is introduced to the aromatic ring.
Final modifications: The methoxy group and the chlorine atom are introduced through selective substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis in microorganisms, making it an effective antimicrobial agent. Additionally, the compound may interact with other cellular pathways, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide-based pharmaceuticals and experimental molecules. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Pharmacological and Physicochemical Comparisons
- Core Heterocycle: The target compound’s thiophene sulfonamide core is shared with Rivaroxaban and Compound 23. However, Rivaroxaban uses a thiophene carboxamide linked to an oxazolidinone ring, critical for Factor Xa binding . The benzothiophene sulfonamide in introduces a fused aromatic system, likely altering electron distribution and binding pocket compatibility compared to thiophene derivatives .
- Substituent Effects: 2-Oxopiperidinyl vs. Morpholinone (Rivaroxaban): The 2-oxopiperidinyl group in the target compound provides a ketone for hydrogen bonding, similar to Rivaroxaban’s morpholinone. However, morpholinone’s cyclic ether may enhance solubility and metabolic stability . Piperidinyl vs.
- Synthetic Accessibility: Rivaroxaban’s synthesis requires stereoselective oxazolidinone formation, complicating scale-up . The target compound’s 2-oxopiperidinyl group may be introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination, depending on precursor availability.
- Binding Affinity and Selectivity: Rivaroxaban’s morpholinone and oxazolidinone groups are optimized for Factor Xa inhibition (Ki = 0.4 nM) . The target compound’s 2-oxopiperidinyl group may target similar serine proteases but with altered selectivity due to steric and electronic differences.
Physicochemical Properties
Biological Activity
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS No. 941893-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a piperidinyl moiety, which contribute to its unique pharmacological properties. The IUPAC name reflects its complex structure, which is critical for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C16H17ClN2O4S |
| Molecular Weight | 364.84 g/mol |
| CAS Number | 941893-43-2 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis. This inhibition disrupts DNA synthesis in microorganisms, leading to antimicrobial effects. Additionally, the compound may modulate various cellular pathways, contributing to its anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves:
- Inhibition of Folate Synthesis : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for bacterial growth.
Anticancer Activity
The compound has been investigated for its anticancer potential against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance, it demonstrated IC50 values indicating moderate cytotoxicity against human lung cancer cell lines (A549) and colorectal cancer cells (HCT116) .
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| A549 | 193.93 | Moderate Cytotoxicity |
| HCT116 | 208.58 | Moderate Cytotoxicity |
Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study highlighted the effectiveness of the sulfonamide group in inhibiting bacterial growth, particularly in antibiotic-resistant strains.
- Anti-inflammatory Properties : Research indicates that the compound can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiophene or piperidinyl groups can enhance activity against specific targets, providing insights for drug design.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Resistance
In another investigation focused on antimicrobial resistance, the compound was tested against multi-drug resistant bacterial strains. Results showed promising activity, suggesting that it could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
